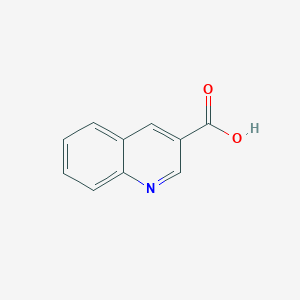

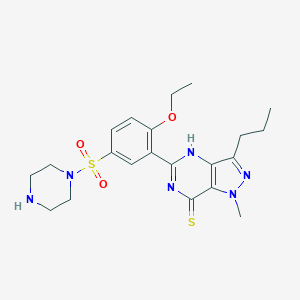

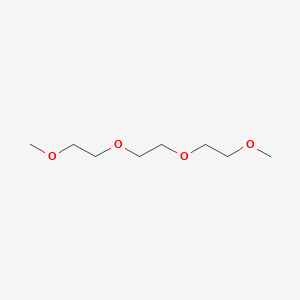

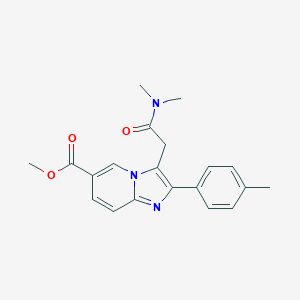

![molecular formula C₁₂H₁₇NO₁₂ B029193 6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 32871-20-8](/img/structure/B29193.png)

6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan-3-carboxylic and related esters involves PdI(2)/KI-catalyzed direct oxidative carbonylation under mild conditions, showcasing the formation of high-value-added products through a sequential heterocyclization-alkoxycarbonylation-dehydration process (Gabriele et al., 2012). This method highlights the efficient conversion of 3-yne-1,2-diol derivatives to furan-3-carboxylic esters.

Molecular Structure Analysis

Crystallographic analysis has provided insights into the molecular structure of related benzo-furan derivatives, revealing the orientations and hydrogen bonding patterns that are pivotal in understanding the compound's interactions and stability (Diana et al., 2019).

Chemical Reactions and Properties

Studies on the reactivity of furan compounds with stabilized anions demonstrate the formation of enantiopure bicyclic compounds, emphasizing the compound's versatility in chemical reactions (Maestro et al., 1999). Furthermore, research on the electrochemical oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid highlights the potential of furan derivatives in green chemistry applications (Taitt et al., 2018).

Physical Properties Analysis

The synthesis and investigation of furan derivatives, such as the creation of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, have contributed to the understanding of the physical properties of these compounds. The study demonstrates the compounds' promising antioxidant and antimicrobial activities (Devi et al., 2010).

Chemical Properties Analysis

The exploration of the chemistry of furans, particularly through the synthesis of functionalized bis(furan‐2‐yl)methanes and 1,6‐Dihydropyridazines, provides valuable insights into the chemical properties of these compounds. The reactions with nitroso- and azoalkenes resulting in hetero-Diels–Alder adducts showcase the chemical reactivity and potential applications of furans in organic synthesis (Lopes et al., 2015).

Applications De Recherche Scientifique

Chemical Synthesis and Modification

Studies demonstrate the use of related furan derivatives in chemical synthesis, providing insights into the potential applications of the specified compound. For example, the preparation of homochiral bicyclic γ-butyrolactones using similar compounds suggests possible applications in stereoselective synthesis and organic chemistry research (Maestro, Barquilla, & Martín, 1999). Another study focusing on the synthesis of furan derivatives highlights the potential for tailored chemical modifications depending on substituent effects, which could be relevant for the compound (Horaguchi, Yagoh, Tanemura, & Suzuki, 1986).

Biological Activity and Pharmacological Potential

While excluding direct drug use and dosage information, the synthesis of compounds with structural similarities and their evaluation for biological activities is noteworthy. Studies like the investigation of antimicrobial and antioxidant activity of 3-Nitro-N- (3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho [2,1-b]furan-2-carboxamides reveal how structurally similar compounds can be assessed for biological properties (Devi, Ramaiah, Roopa, & Vaidya, 2010). This suggests possible research directions for exploring the biological activities of the specified compound.

Propriétés

IUPAC Name |

6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO12/c14-5-6(15)10(11(17)18)24-12(7(5)16)23-3-1-21-9-4(25-13(19)20)2-22-8(3)9/h3-10,12,14-16H,1-2H2,(H,17,18)/t3-,4+,5?,6?,7?,8+,9+,10?,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHSDQNPAIOBOQ-KUIJWGRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20954531 | |

| Record name | 1,4:3,6-Dianhydro-2-O-hexopyranuronosyl-5-O-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

CAS RN |

32871-20-8 | |

| Record name | Isosorbide-5-mononitrate-2-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032871208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4:3,6-Dianhydro-2-O-hexopyranuronosyl-5-O-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

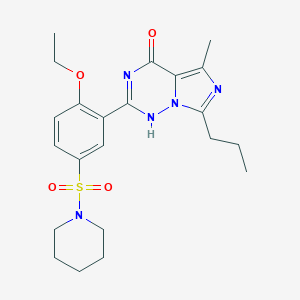

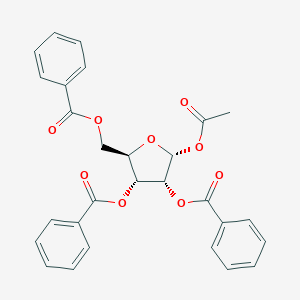

![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)